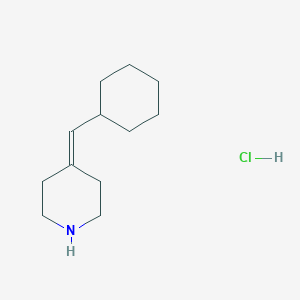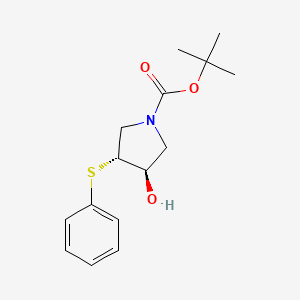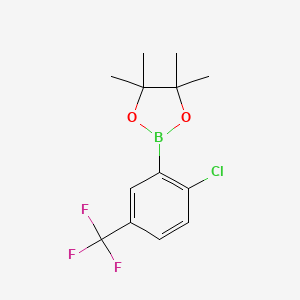
2-Chlor-5-(Trifluormethyl)phenylboronsäure-Pinacolester
Übersicht
Beschreibung
“2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester” is a chemical compound with the empirical formula C7H5BClF3O2 . It is used as a reactant for the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction . It is also used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction . Furthermore, it is used in the preparation of xanthines via one-pot coupling with diaminouracil .
Synthesis Analysis
The synthesis of “2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester” involves catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester” is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The InChI code is 1S/C7H5BClF3O2/c9-6-2-1-4 (7 (10,11)12)3-5 (6)8 (13)14/h1-3,13-14H .
Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it has been used in the functionalization via lithiation and reaction with electrophiles . It has also been used in selective rhodium-catalyzed conjugate addition reactions .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 224.37 g/mol . It has two hydrogen bond donors . The IUPAC name is [2-chloro-5-(trifluoromethyl)phenyl]boronic acid . The InChI code is InChI=1S/C7H5BClF3O2/c9-6-2-1-4 (7 (10,11)12)3-5 (6)8 (13)14/h1-3,13-14H . The canonical SMILES string is B (C1=C (C=CC (=C1)C (F) (F)F)Cl) (O)O .
Wissenschaftliche Forschungsanwendungen
Synthese von Aryl- und Hetarylfurocoumarinen
Diese Verbindung dient als Reaktant in der Suzuki-Reaktion, die für die Synthese von Aryl- und Hetarylfurocoumarinen von entscheidender Bedeutung ist . Furocoumarine sind bemerkenswert für ihr Vorkommen in verschiedenen Pflanzen und ihre anschließende Verwendung in der Medizin, insbesondere in der Dermatologie zur Behandlung von Hauterkrankungen wie Psoriasis.
Herstellung von Et Canthinon-3-Carboxylaten
Die Verbindung wird in einer Pd-katalysierten Suzuki-Miyaura-Kupplung gefolgt von einer Cu-katalysierten Amidierungsreaktion zur Synthese von Et Canthinon-3-Carboxylaten verwendet . Diese Verbindungen haben ein Gerüst, das in verschiedenen Alkaloiden mit signifikanten Antikrebs- und antiviralen Aktivitäten vorkommt.
Entwicklung von Xanthinen
Es wird in einer Eintopfkupplung mit Diaminouracil verwendet, um Xanthine herzustellen . Xanthine haben eine breite Palette von Anwendungen, einschließlich der Verwendung als Diuretika, Muskelrelaxantien und Bronchodilatatoren, was sie in der Behandlung von Atemwegserkrankungen wertvoll macht.
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Die Verbindung ist ein Schlüsselfaktor in Suzuki-Miyaura-Kreuzkupplungsreaktionen, die weit verbreitet sind, um Kohlenstoff-Kohlenstoff-Bindungen in der pharmazeutischen Industrie zur Herstellung komplexer molekularer Architekturen zu bilden .
Fluorierungsreagenzien
Als fluorierter Baustein ist diese Verbindung essentiell für die Einführung von Fluoratomen in Zielmoleküle, was eine gängige Modifikation ist, um die biologische Aktivität und Stabilität von Pharmazeutika zu verbessern .
Borverbindungen
Im Bereich der Borchemie ist diese Verbindung für ihre Rolle bei der Synthese von borhaltigen Arzneimitteln von Bedeutung, die aufgrund der einzigartigen Eigenschaften von Bor in der Neutroneneinfangtherapie auf ihr Potenzial in der Krebstherapie untersucht werden .
Wirkmechanismus
Target of Action
It is known to be a reactant in the suzuki-miyaura coupling reaction , a widely-used method for forming carbon-carbon bonds. This suggests that its targets could be various organic compounds that participate in this reaction.
Mode of Action
In the Suzuki-Miyaura coupling reaction, 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group (in this case, the 2-Chloro-5-(trifluoromethyl)phenyl group) from boron to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond between the organic group and the target compound .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester participates, is a key step in various biochemical pathways. It has been used in the synthesis of aryl- and hetarylfurocoumarins , Et canthinone-3-carboxylates , and xanthines . These compounds are involved in a wide range of biological processes, from cellular signaling to enzyme inhibition.
Pharmacokinetics
It’s important to note that the compound’s bioavailability could be influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the pH of the environment, with the reaction rate considerably accelerated at physiological pH .
Result of Action
The primary result of the action of 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including those mentioned above. The specific molecular and cellular effects would depend on the nature of these compounds and their roles in biological processes.
Action Environment
The action of 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester is influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of the compound, which could impact its stability and efficacy, is considerably accelerated at physiological pH . Therefore, the compound’s action could be significantly influenced by the pH of its environment.
Vorteile Und Einschränkungen Für Laborexperimente
2C5TFPBA-pinacol ester has been used in a variety of scientific and research applications, and it has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and it is also relatively stable in solution. Additionally, it is soluble in a variety of polar organic solvents, making it useful for a wide range of applications. However, it is also relatively expensive, and it has a relatively low melting point, which can make it difficult to work with in some applications.
Zukünftige Richtungen
2C5TFPBA-pinacol ester has been used in a variety of scientific and research applications, and there are a number of potential future directions for its use. One potential direction is the use of 2C5TFPBA-pinacol ester as a reagent for the synthesis of a wide range of biochemical compounds, including enzymes, hormones, and proteins. Additionally, it could be used as a reagent for the synthesis of a wide range of medicinal compounds, including small molecule drugs, peptides, and proteins. Finally, it could be used as a reagent for the synthesis of a wide range of organic compounds, including small molecules, polymers, and peptides.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)9-7-8(13(16,17)18)5-6-10(9)15/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJHNTLYZHVWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1146214-95-0 | |
| Record name | 2-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dihydrochloride](/img/structure/B1492397.png)

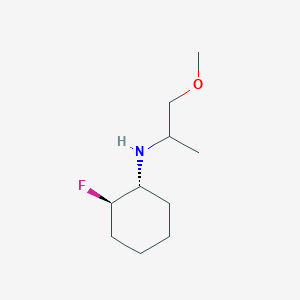
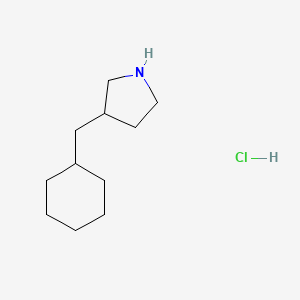
![1-[(1,3-Oxazol-4-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1492405.png)
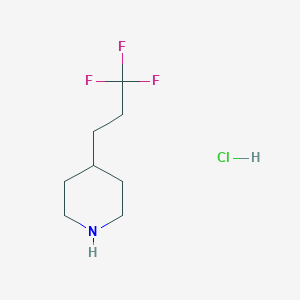
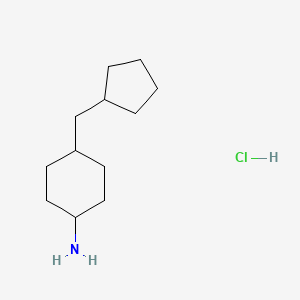
![2-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1492409.png)
![N-[(1R,2R)-2-fluorocyclopentyl]oxolan-3-amine](/img/structure/B1492410.png)
![(3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1492412.png)
